1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a pyrazolo[1,5-a]pyrimidine moiety, which is often associated with pharmacological activity.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets in a way that affects their photophysical properties . They can also exhibit anticancer potential and enzymatic inhibitory activity .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can affect intracellular processes and chemosensors . They can also have an impact on cancer-related pathways due to their anticancer potential .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to exhibit cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that their optical behavior might be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidines, including 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the specific structure and properties of the compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, some compounds in this family have shown superior cytotoxic activities against certain cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is largely determined by the structure of the compound and its interactions with target biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves interactions with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Ring: This step often involves the condensation of a suitable aldehyde or ketone with an amine, followed by cyclization.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide nitrogen or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-1H-imidazole-4-sulfonamide: Lacks the pyrazolo[1,5-a]pyrimidine moiety, resulting in different biological activity.
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide: Similar structure but without the 1,2-dimethyl substitution, which can affect its chemical properties and reactivity.
Uniqueness
1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonamide and pyrazolo[1,5-a]pyrimidine moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,2-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-8-14-11(7-16(8)2)20(18,19)15-9-5-12-10-3-4-13-17(10)6-9/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUHYTVIOYZABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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